molecular formula C6H8O2 B13760358 2-Acetoxy-1,3-butadiene CAS No. 24454-89-5

2-Acetoxy-1,3-butadiene

Cat. No.: B13760358
CAS No.: 24454-89-5
M. Wt: 112.13 g/mol
InChI Key: PMOLKBNSJNLKGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetoxy-1,3-butadiene, also known as 1,3-butadienyl acetate, is an organic compound with the molecular formula C6H8O2. It is a derivative of 1,3-butadiene, where one of the hydrogen atoms is replaced by an acetoxy group (CH3COO). This compound is known for its reactivity and is used in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Acetoxy-1,3-butadiene can be synthesized through several methods. One common method involves the reaction between crotonaldehyde and acetic anhydride in the presence of a catalyst such as potassium or sodium acetate. This reaction yields a mixture of cis and trans isomers of this compound .

Industrial Production Methods

In industrial settings, this compound is often produced through the acetoxylation of 1,3-butadiene in the gas phase using a palladium-potassium acetate (Pd-KOAc) catalyst. This method is efficient and produces the compound in significant quantities .

Chemical Reactions Analysis

Types of Reactions

2-Acetoxy-1,3-butadiene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include Lewis acids, molecular sieves, and various dienophiles. Reaction conditions often involve moderate temperatures and the presence of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from reactions involving this compound include various cyclohexene derivatives, benzocarbazolequinone, and other complex organic molecules .

Scientific Research Applications

2-Acetoxy-1,3-butadiene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-acetoxy-1,3-butadiene primarily involves its reactivity as a diene in cycloaddition reactions. The acetoxy group enhances its reactivity by stabilizing the transition state during these reactions. Molecular targets and pathways involved in its reactions include the formation of π-complexes with dienophiles and subsequent cycloaddition to form six-membered rings .

Comparison with Similar Compounds

Similar Compounds

    1,3-Butadiene: The parent compound of 2-acetoxy-1,3-butadiene, known for its use in the production of synthetic rubber.

    1,3-Butadienyl acetate: Another name for this compound.

    Acetic acid, 1,3-butadienyl ester: Another synonym for the compound.

Uniqueness

This compound is unique due to the presence of the acetoxy group, which enhances its reactivity in cycloaddition reactions compared to its parent compound, 1,3-butadiene. This makes it a valuable intermediate in organic synthesis and industrial applications .

Properties

CAS No.

24454-89-5

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

IUPAC Name

buta-1,3-dien-2-yl acetate

InChI

InChI=1S/C6H8O2/c1-4-5(2)8-6(3)7/h4H,1-2H2,3H3

InChI Key

PMOLKBNSJNLKGB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(=C)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.